molecular formula C9H7ClN4O3 B1525465 Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate CAS No. 1315365-24-2

Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate

Cat. No. B1525465
M. Wt: 254.63 g/mol
InChI Key: YSNFTNCVUOBEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate” is a complex organic molecule that contains several functional groups. It includes a triazolo[4,3-a]pyrazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .


Molecular Structure Analysis

The compound contains a triazolo[4,3-a]pyrazine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Activity : Research has shown the synthesis of new pyrazoline and pyrazole derivatives, including compounds related to the chemical structure of interest, demonstrating antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans. These compounds were characterized by their IR and 1H-NMR spectral data, highlighting their potential as antimicrobial agents (Hassan, 2013).

  • Cyclisation Reactions and Novel Derivatives : Another study focused on the cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile to form azolo[5,1-c][1,2,4]triazines, demonstrating the chemical versatility and potential for creating novel compounds with unique structures (Gray et al., 1976).

  • Antihypertensive Activity Potential : Novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives have been synthesized with an expectation of showing antihypertensive activity. These compounds were prepared starting from specific cyano and chloro derivatives, indicating a targeted approach towards developing new therapeutic agents (Kumar & Mashelkar, 2008).

  • Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies indicate the potential of such compounds in agricultural applications, highlighting the versatility of the chemical structure for synthesizing compounds with varied biological activities (Fadda et al., 2017).

Chemical Synthesis and Characterization

  • Facile One Pot Synthesis : A study described the facile and expedient one-pot synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives, emphasizing the ease of obtaining such compounds and their potential for further chemical modification through cross-coupling reactions (Mal et al., 2015).

Future Directions

Given the potential therapeutic uses of similar compounds, future research could focus on exploring the biological activities of this compound, including its potential antimicrobial, anticancer, and anti-inflammatory properties .

properties

IUPAC Name

ethyl 2-(8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O3/c1-2-17-9(16)5(15)7-12-13-8-6(10)11-3-4-14(7)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNFTNCVUOBEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NN=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate
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Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate
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Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate
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Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate
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Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate
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Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate

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